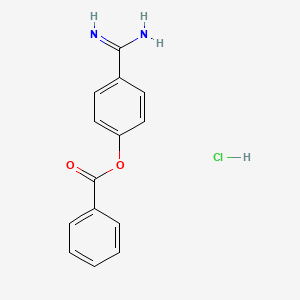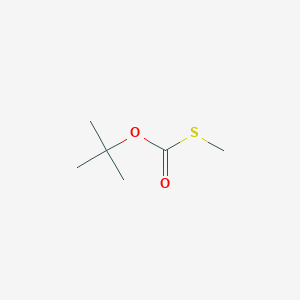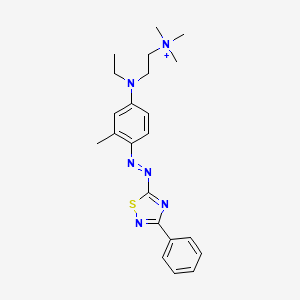![molecular formula C20H34O5 B13824012 5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)
5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Prostaglandin I1 is a stable analog of Prostaglandin I2, also known as prostacyclin. It is a member of the prostaglandin family, which are physiologically active lipid compounds with diverse hormone-like effects. 6alpha-Prostaglandin I1 is resistant to hydrolysis in aqueous solutions and promotes cyclic AMP accumulation in human thyroid slices and cells in a concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Prostaglandin I1 involves multiple steps, starting from the precursor arachidonic acid. The process includes the formation of intermediates through various reactions such as oxidation, reduction, and cyclization. Specific reaction conditions, including temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of 6alpha-Prostaglandin I1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Prostaglandin I1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of 6alpha-Prostaglandin I1 can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
6alpha-Prostaglandin I1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Investigated for its role in cellular signaling and regulation of cyclic AMP levels.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, particularly in inhibiting platelet aggregation and promoting vasodilation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 6alpha-Prostaglandin I1 involves its interaction with specific receptors on the cell surface, leading to the activation of G-protein-coupled receptors. This activation triggers a cascade of intracellular signaling pathways, resulting in the accumulation of cyclic AMP and subsequent physiological effects such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Prostaglandin I2 (prostacyclin): A naturally occurring prostaglandin with similar biological activities but less stability in aqueous solutions.
Prostaglandin E1 (alprostadil): Another prostaglandin analog with vasodilatory and platelet aggregation inhibitory effects.
Uniqueness: 6alpha-Prostaglandin I1 is unique due to its enhanced stability compared to Prostaglandin I2, making it more suitable for certain research and therapeutic applications. Its ability to promote cyclic AMP accumulation in a concentration-dependent manner also distinguishes it from other prostaglandin analogs .
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24/h10-11,14-18,20-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16?,17+,18-,20+/m0/s1 |
InChI Key |
BBIWXADUFWNKMQ-QPYFCIAVSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1[C@H](CO2)CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1C(CO2)CCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)


![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)




![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
